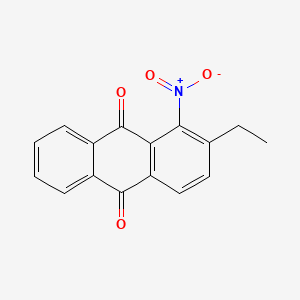

2-Ethyl-1-nitroanthraquinone

Description

Significance of Anthraquinone (B42736) Derivatives in Modern Chemical Science

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) skeleton with two ketone groups. Their derivatives are of great practical importance due to their unique spectral and redox properties, photochromism, and diverse biological activities. colab.ws This class of compounds, which can be sourced naturally or synthesized, forms a cornerstone of modern chemical science with a wide array of applications. wikipedia.orgbenthamdirect.com

Historically, anthraquinone derivatives have been pivotal as dyes and pigments. colab.wslongdom.org Their stable, highly conjugated structures are responsible for their vibrant colors, making them essential in the textile and paper industries. longdom.org Beyond their use as colorants, anthraquinones are crucial in various industrial processes. For instance, 2-alkylanthraquinone derivatives, such as 2-ethylanthraquinone (B47962), are used as catalysts in the large-scale production of hydrogen peroxide. wikipedia.orgwikipedia.org In the paper industry, certain anthraquinone derivatives act as digestion catalysts in the pulping of wood. wikipedia.org

The applications of anthraquinones extend into materials science and electronics. ontosight.ai Their unique optical and electrical properties make them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as chemical sensors. ontosight.aimdpi.com Furthermore, their redox capabilities have led to their use as reactants in redox flow batteries for electrical energy storage. wikipedia.org In the realm of medicine, derivatives of 9,10-anthraquinone are found in several drugs, including some chemotherapy agents. wikipedia.orgontosight.ai The structural and chemical diversity of anthraquinone derivatives continues to make them a subject of intense research for developing new materials and therapeutic agents. benthamdirect.comrsc.org

Role of Nitroaromatic Compounds in Advanced Synthetic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are fundamental building blocks in advanced synthetic chemistry. nih.gov The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring and adjacent C-H bonds. wikipedia.org This electronic effect makes nitroaromatic compounds versatile intermediates for a wide range of chemical transformations. scispace.comwiley.com

A primary synthetic application of nitroaromatics is their reduction to form aromatic amines. numberanalytics.comjsynthchem.com These amines are vital precursors for the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.govnumberanalytics.com The presence of a nitro group facilitates nucleophilic aromatic substitution reactions, where a nucleophile replaces another substituent on the aromatic ring. wikipedia.org Conversely, it deactivates the ring towards electrophilic aromatic substitution. wikipedia.org

The versatility of nitro compounds is further demonstrated by their role in carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction) and Michael additions. wiley.comnih.gov These reactions are powerful tools for constructing complex organic molecules. wiley.com Historically, nitroaromatic compounds were also significant as explosives, but modern research has increasingly focused on their utility as reactive intermediates for creating intricate molecular architectures. scispace.com The ease of introducing the nitro group via nitration and its subsequent conversion into various other functional groups underscores the strategic importance of nitroaromatic compounds in contemporary organic synthesis. scispace.comresearchgate.net

Current Research Landscape and Strategic Importance of 2-Ethyl-1-nitroanthraquinone

This compound is a synthetic compound that combines the structural features of both an anthraquinone and a nitroaromatic compound. ontosight.ai Its structure consists of an anthraquinone core with an ethyl group at the 2-position and a nitro group at the 1-position. ontosight.ai This specific substitution pattern suggests a strategic importance rooted in its potential as an intermediate in the synthesis of more complex molecules, particularly dyes and biologically active compounds.

Research on the direct synthesis of this compound has explored the nitration of 2-ethylanthraquinone. tandfonline.comresearchgate.net One method involves nitrating 2-ethylanthraquinone with a mixture of nitric and sulfuric acids. tandfonline.com An alternative approach uses an organic solvent like dichloromethane (B109758), which has been reported to offer high selectivity and yield. tandfonline.com The successful synthesis of 1-nitro-2-ethylanthraquinone is a key step for creating further derivatives, such as anthraquinone [1, 2-C] alkylisoxazoles, which have potential applications, for instance, as tracers in enhanced oil recovery. tandfonline.comresearchgate.net

The strategic importance of this compound lies in the interplay of its functional groups. The nitro group can be reduced to an amino group, opening pathways to a variety of 1-amino-2-ethylanthraquinone derivatives, which are important precursors for dyes and pigments. made-in-china.com The presence of both an ethyl and a nitro group on the anthraquinone skeleton provides a platform for creating structurally diverse and functionally specific molecules.

Overview of Key Research Challenges and Opportunities for this compound

The study of this compound presents both distinct challenges and significant opportunities for chemical research.

Key Research Challenges:

Selective Synthesis: A primary challenge is achieving high selectivity during the nitration of 2-ethylanthraquinone. The reaction can potentially yield other isomers, and controlling the reaction conditions to favor the formation of the 1-nitro isomer is crucial. tandfonline.com Developing environmentally friendly nitration methods that avoid harsh acids is also an ongoing challenge. researchgate.net

Limited Direct Data: There is a scarcity of published data specifically on the physicochemical properties and reactivity of this compound itself. Much of the understanding is inferred from studies on related compounds like 1-nitroanthraquinone (B1630840) and 2-ethylanthraquinone.

Functional Group Transformation: While the reduction of the nitro group is a key transformation, controlling the reaction to achieve desired outcomes without affecting the anthraquinone core or the ethyl group can be challenging. Subsequent functionalization of the resulting amine also requires careful optimization.

Research Opportunities:

Novel Synthetic Routes: There is an opportunity to explore new catalytic systems and reaction conditions for the synthesis of this compound with higher efficiency and selectivity. This includes iridium-catalyzed cycloaddition reactions or other modern synthetic methods. mdpi.com

Intermediate for Advanced Materials: As a disubstituted anthraquinone, this compound is a valuable building block. It can be used to synthesize novel dyes, pigments, and functional materials for electronics. longdom.orgontosight.ai Research into its use for creating polymers or complex molecular architectures is a promising avenue. acs.org

Exploration of Chemical Properties: A thorough investigation into the fundamental chemical and physical properties of this compound is needed. This includes detailed spectroscopic analysis, electrochemical studies, and exploration of its reactivity in various organic transformations. rsc.org Such data would provide a solid foundation for its application in targeted synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethyl-1-nitroanthracene-9,10-dione | |

| Molecular Formula | C₁₆H₁₁NO₄ | - |

| Boiling Point | 493.2 °C | |

| Melting Point | ~225 °C | tandfonline.com |

| Purity | 95% | |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthracene |

| 2-Ethylanthraquinone |

| Hydrogen peroxide |

| 9,10-Anthraquinone |

| 1-Amino-2-ethylanthraquinone |

| 1-Nitroanthraquinone |

| Dichloromethane |

| Nitric acid |

| Sulfuric acid |

Structure

3D Structure

Properties

CAS No. |

56600-58-9 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

2-ethyl-1-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C16H11NO4/c1-2-9-7-8-12-13(14(9)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2H2,1H3 |

InChI Key |

GROCBQWLHMMTLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 2-Ethyl-1-nitroanthraquinone and Analogues

The traditional synthesis of this compound and related compounds relies on several well-documented chemical transformations. These methods, while effective, often involve harsh reaction conditions and the generation of significant waste streams.

Nitration Reactions of Ethylanthraquinone Precursors

The most direct route to this compound involves the nitration of 2-ethylanthraquinone (B47962). This electrophilic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. tandfonline.com However, this method is often plagued by a lack of selectivity, leading to the formation of multiple isomers and dinitro derivatives, which complicates the purification process. tandfonline.com

One approach to improve selectivity is the use of an organic solvent. For instance, carrying out the nitration in dichloromethane (B109758) has been shown to be a good method for obtaining 1-nitro-2-ethylanthraquinone with high selectivity and a yield of about 83% after purification. tandfonline.com This method offers advantages such as easier temperature control and shorter reaction times. tandfonline.com The use of fuming nitric acid in dichloromethane, with the addition of sulfuric acid, has also been reported for the synthesis of 1-nitro-2-ethylanthraquinone. tandfonline.com

Another strategy involves the careful control of reaction parameters. For the synthesis of the related compound 1-nitroanthraquinone (B1630840), using 95–100% nitric acid at temperatures between 55–75°C and a specific mole ratio of nitric acid to anthraquinone (B42736) can maximize the yield of the desired product while suppressing the formation of dinitro derivatives.

The nitration of 2-alkylanthraquinones has been less frequently reported compared to the nitration of anthraquinone itself. tandfonline.com The synthesis of 1-nitro-2-ethylanthraquinone has been achieved through two primary methods: nitration with a mixture of nitric and sulfuric acid, and nitration in an organic solvent. tandfonline.com Comparing these two routes reveals distinct advantages and disadvantages. tandfonline.com

| Nitrating Agent | Solvent/Conditions | Key Findings | Yield | Reference |

|---|---|---|---|---|

| Nitric Acid/Sulfuric Acid | Standard | Leads to a mixture of isomers and dinitro derivatives. | Variable | tandfonline.com |

| Nitric Acid | Dichloromethane | High selectivity for 1-nitro-2-ethylanthraquinone. | ~83% | tandfonline.com |

| Fuming Nitric Acid/Sulfuric Acid | Dichloromethane | Effective for synthesizing 1-nitro-2-ethylanthraquinone. | Not Specified | tandfonline.com |

| 95-100% Nitric Acid | 55-75°C | Maximizes 1-nitroanthraquinone yield, suppresses dinitro derivatives. | 59% |

Functionalization of Anthraquinone Core Structures

The functionalization of a pre-existing anthraquinone core represents another significant synthetic strategy. This can involve the introduction of an ethyl group onto a nitrated anthraquinone or the nitration of a pre-functionalized anthraquinone. Various methods for introducing carbon-carbon bonds and other functional groups onto the anthraquinone skeleton have been reviewed. colab.ws These include reactions with C-nucleophiles, Mannich and Marschalk reactions, and metal-catalyzed cross-coupling reactions. colab.ws

For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new C-C bonds. colab.ws This has been demonstrated in the synthesis of 1-hydroxy-7-methylanthracene-9,10-dione, where a methyl group was introduced via cross-coupling of 7-bromo-1-hydroxyanthraquinone with methylboronic acid. colab.ws Similarly, the synthesis of substituted anthracenes has been achieved through the Suzuki-Miyaura reaction of 2,3-dibromoanthracene (B48569) with alkylboronic acids. researchgate.net

Multi-Step Synthetic Approaches and Isolation Strategies

In many cases, the synthesis of specifically substituted anthraquinones like this compound necessitates multi-step sequences. beilstein-journals.org A common approach involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a substituted benzene, followed by cyclization to form the anthraquinone core. tandfonline.com For example, 2-methylanthraquinone (B1664562) is produced by the reaction of phthalic anhydride and toluene. chemicalbook.com A similar strategy could be envisioned for 2-ethylanthraquinone using ethylbenzene (B125841). The resulting 2-ethylanthraquinone can then be nitrated.

The isolation and purification of the desired isomer from the reaction mixture is a critical step. Crude 1-nitroanthraquinone, for instance, often contains impurities like β-nitroanthraquinone and various dinitroanthraquinones. Purification techniques such as recrystallization from solvents like hot nitrobenzene (B124822) or dimethylformamide are commonly employed. For the separation of isomers, fractional crystallization at controlled temperatures can be effective. The purification of crude 1-nitroanthraquinone can also be achieved by treating the crude product with reagents like sodium sulfite. tandfonline.com

Development of Novel and Sustainable Synthesis Techniques

In response to the environmental and economic drawbacks of traditional methods, significant research has been directed towards developing more sustainable and efficient synthetic routes for anthraquinones.

Green Chemistry Principles in Anthraquinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinones. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. One notable development is the use of water as a solvent for the synthesis of anthraquinone derivatives. tandfonline.com An efficient and green methodology has been developed for the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes using alum (KAl(SO₄)₂·12H₂O) as an inexpensive and non-toxic catalyst in water. tandfonline.comresearchgate.net This method offers high yields, short reaction times, and a simple work-up procedure. tandfonline.com

Solvent-free conditions using solid acid catalysts also represent a green approach to anthraquinone synthesis via the Friedel-Crafts reaction. researchgate.net Another innovative and green method is the in situ electrosynthesis of anthraquinones from anthracene (B1667546) derivatives in an aqueous flow battery at room temperature, which avoids the use of hazardous oxidants or noble metal catalysts. rsc.org Furthermore, the use of anthraquinone compounds as homogeneous photocatalysts for alcohol oxidation to produce hydrogen peroxide under visible light showcases a green application of these compounds. rsc.org

Catalytic Approaches for Selective Functionalization

Catalysis plays a pivotal role in the development of selective and efficient methods for functionalizing the anthraquinone core. Transition metal-catalyzed reactions are particularly important for the formation of new carbon-carbon and carbon-heteroatom bonds. colab.ws

Palladium-catalyzed reactions have been widely used. For instance, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of alkyl and aryl groups. colab.ws Iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes provides an efficient route to multi-substituted anthraquinones. mdpi.com

Photocatalysis is also emerging as a powerful tool. Anthraquinone-based covalent organic frameworks (COFs) have been developed as recyclable direct hydrogen atom transfer (d-HAT) photocatalysts for C-H functionalization under visible light irradiation. nih.gov These COFs can activate C-H bonds for C-N or C-C coupling reactions. nih.gov Similarly, azaanthraquinone has been shown to be an effective proton-coupled electron transfer (PCET) catalyst for the decarboxylative functionalization of a wide variety of carboxylic acids. chemrxiv.org

| Technique | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Alum (KAl(SO₄)₂·12H₂O) | Inexpensive, non-toxic catalyst, high yield, short reaction time. | tandfonline.comresearchgate.net |

| Solvent-Free Synthesis | Solid Acid Catalysts | Environmentally friendly, catalyst can be regenerated and reused. | researchgate.net |

| Electrosynthesis | Aqueous flow cell, room temperature | Avoids hazardous oxidants and noble metal catalysts. | rsc.org |

| Photocatalysis | Anthraquinone-based COFs, visible light | Recyclable catalyst, C-H functionalization. | nih.gov |

| PCET Catalysis | Azaanthraquinone | Decarboxylative functionalization of carboxylic acids. | chemrxiv.org |

Mechanistic Understanding of Synthetic Transformations

The key synthetic transformation in the final stage of producing this compound is the electrophilic aromatic nitration of 2-ethylanthraquinone. The mechanism follows the classical pathway for electrophilic aromatic substitution.

Step 1: Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. chemguide.co.uk Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The electron-rich π-system of the A-ring of 2-ethylanthraquinone attacks the nitronium ion. chemguide.co.uk This attack forms a new C-N bond and a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. nih.gov The aromaticity of the ring is temporarily broken in this step. chemguide.co.uk

The attack occurs at the C1 position due to the directing effects discussed in section 2.3. The stability of the resulting sigma complex is a key factor in determining the regioselectivity. The positive charge in the arenium ion is delocalized across the ring through resonance. Examination of the resonance structures for attack at the C1 versus the C2 position shows that C1 attack is more favorable as it avoids placing a positive charge on the carbon atom adjacent to the electron-withdrawing carbonyl group at C9.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the hydrogensulfate ion (HSO₄⁻) generated in the first step, abstracts a proton from the carbon atom bearing the new nitro group. chemguide.co.uk The electrons from the C-H bond move back into the ring, restoring the stable aromatic π-system and yielding the final product, this compound. The sulfuric acid catalyst is regenerated in this step. chemguide.co.uk

This mechanistic pathway underscores the interplay of electronic effects within the substituted anthraquinone system, ultimately controlling the position of nitration and leading to the desired this compound isomer.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry and Electron Transfer Processes

The redox behavior of 2-Ethyl-1-nitroanthraquinone is a key aspect of its chemistry, influencing its stability and reactivity. This includes its electrochemical reduction and photoinduced electron transfer processes.

The electrochemical reduction of anthraquinone (B42736) derivatives is significantly influenced by the nature, position, and number of substituents on the anthraquinone molecule. electrochemsci.org These substituents can shift the reduction potentials to more positive or negative values depending on their electron-donating or withdrawing properties. electrochemsci.org

In cyclic voltammetry studies of anthraquinone derivatives in aprotic media like acetonitrile, the reduction typically proceeds through two successive one-electron transfer steps, forming a radical anion and then a dianion. researchgate.netnih.govossila.comresearchgate.net The presence of substituents affects the potentials at which these reductions occur. For instance, the reduction potential is influenced by the formation of hydrogen bonds between hydroxyl groups and neighboring carbonyl groups, which can stabilize the resulting radical intermediate. electrochemsci.org

The general mechanism for the electrochemical reduction of nitroaromatic compounds in different media has been studied. researchgate.net In protic media, the reduction is often a single irreversible four-electron, four-proton process. However, in aprotic or alkaline media, the reduction can proceed through the formation of a stable nitro radical anion. researchgate.net

Table 1: Electrochemical Reduction Characteristics of Substituted Anthraquinones (Illustrative)

| Compound | First Reduction Peak (Epc1) | Second Reduction Peak (Epc2) | Solvent System | Reference |

| 1-(Diethylamino)-anthraquinone | -1.134 V | Shifted ~0.1 V positive | Acetonitrile with 0.1 M Bu4NClO4 | researchgate.net |

The photochemistry of nitroanthraquinones involves photoinduced electron transfer and photoreduction processes. dntb.gov.uaunige.chrsc.org Studies on 2-methyl-1-nitro-9,10-anthraquinone (a close analog of this compound) reveal that upon flash photolysis, a short-lived transient attributed to a triplet state is formed. researchgate.netnih.gov This triplet state can be intercepted by a hydrogen donor, such as 1-phenylethanol, leading to the formation of a monohydro radical of the nitroanthraquinone and a donor-derived radical. researchgate.netnih.gov

The decay of these radical intermediates yields the corresponding nitroso compound, and ultimately, the aminoanthraquinone as the final photoproduct. researchgate.netnih.gov The final reduction step to the amine requires the participation of the anthraquinone carbonyl groups. researchgate.netnih.gov The quantum yield of this full reduction to the amino derivative is generally low in inert solvents but increases with the concentration of the hydrogen donor. researchgate.netnih.gov

In some cases, the photoreduction can be initiated by a photosensitizer. For example, the radical-induced reduction of certain violanthrone (B7798473) derivatives (complex quinonoid dyes) occurs in the presence of a sensitizer (B1316253) like acetone (B3395972) and a donor like an alcohol or triethylamine. researchgate.net

The anthraquinone core is a highly stable tricyclic system. google.com However, the substituents can be susceptible to oxidation. The ethyl group in 2-ethylanthraquinone (B47962) can be oxidized. For example, this compound can be oxidized to 2-acetyl-1-nitroanthraquinone using chromic acid in a mixture of acetic and sulfuric acids at room temperature. google.com It has been noted as surprising that this oxidation can be controlled to yield the acetyl derivative, as prior art suggested oxidation to the 2-carboxy-1-nitroanthraquinone. google.com

The stability of this compound is relevant in various applications. It is generally stable but incompatible with strong oxidizing agents. chemicalbook.com

Nucleophilic and Electrophilic Reactions at the Anthraquinone Core and Substituents

The reactivity of this compound is also characterized by nucleophilic and electrophilic reactions that can occur at both the anthraquinone core and its substituents.

The nitro group of this compound is readily reduced to an amino group, a crucial transformation for the synthesis of dyes and other intermediates. google.comnih.gov This reduction can be achieved through various methods:

Catalytic Hydrogenation: This is a common method for reducing nitroanthraquinones. Various catalysts have been employed, including palladium-carbon, copper nanoparticles, and bimetallic nanoparticles like CuPtx. epo.orgnih.govresearchgate.net For instance, the hydrogenation of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone (B167232) has been successfully carried out using copper nanoparticles, with high selectivity and conversion rates. researchgate.netresearchgate.net Bimetallic CuPtx nanoparticles have also shown high catalytic activity and selectivity for this transformation. nih.gov

Chemical Reduction: Reagents such as sodium hydrosulfite in aqueous ammonia (B1221849) can be used to reduce the nitro group to an amino group. google.com Other methods include reduction with metal powders like iron in acidic media, or with reagents like alkali metal sulfides or glucose. epo.org

Reaction with Carbon Monoxide and Water: In the presence of homogeneous catalysts like rhodium or ruthenium compounds, nitroanthraquinones can be reduced to aminoanthraquinones with high selectivity using carbon monoxide and water. epo.orgjustia.com

The resulting aminoanthraquinones are valuable intermediates in the synthesis of various dyes. nih.gov

Table 2: Catalytic Systems for the Reduction of Nitroanthraquinones

| Catalyst | Reducing Agent | Product Selectivity | Conversion Rate | Reference |

| Copper Nanoparticles | Gaseous Hydrogen | >88% for 1-aminoanthraquinone | >95% for 1-nitroanthraquinone | researchgate.netresearchgate.net |

| Bimetallic CuPt0.1 Nanoparticles | Hydrogen | 99.3% for 1-aminoanthraquinone | 98.9% for 1-nitroanthraquinone | nih.gov |

| Rhodium or Ruthenium Compounds | Carbon Monoxide and Water | ~100% for aminoanthraquinones | >98% for nitroanthraquinones | epo.org |

The ethyl group of this compound can also undergo substitution reactions. For example, bromination of this compound with bromine in an inert solvent like nitrobenzene (B124822) yields 2-(α-bromoethyl)-1-nitroanthraquinone. google.com This bromo-substituted derivative can then undergo further reactions, such as treatment with silver acetate (B1210297) in acetic acid to replace the bromine with an acetoxy substituent, forming 2-(α-acetoxyethyl)-1-nitroanthraquinone. google.com

Reaction Kinetics and Thermodynamic Profiles

Limited direct experimental data exists for the reaction kinetics and thermodynamic profiles of this compound. However, insights can be drawn from studies on similar substituted anthraquinones and general principles of physical organic chemistry. The reactivity of the anthraquinone core is significantly influenced by its substituents. In this compound, the presence of an electron-donating ethyl group at the 2-position and a strongly electron-withdrawing nitro group at the 1-position creates a complex electronic environment that dictates its reactivity in various chemical transformations.

The kinetics of reactions involving this compound, such as nucleophilic substitution or reduction, are expected to be influenced by both steric and electronic effects of the substituents. The Hammett equation, a linear free-energy relationship, is a useful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org For substituted anthraquinones, the redox potentials and absorption maxima have been shown to correlate with Hammett constants. nsf.govresearchgate.net The nitro group, being a strong electron-withdrawing group, will significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more susceptible to nucleophilic attack and reduction. Conversely, the ethyl group, an electron-donating group, will raise the energy of the HOMO (Highest Occupied Molecular Orbital).

Computational studies on related molecules, such as substituted 1-aminoanthraquinones, have utilized quantum-chemical calculations to determine the free energies of different forms of the molecules, providing insights into their basicity and electrochemical properties. researchgate.net Similar computational approaches could be employed to predict the reaction kinetics and thermodynamic parameters for this compound. For instance, density functional theory (DFT) calculations could be used to model transition states and calculate activation energies for various reactions, thereby providing theoretical kinetic data.

A study on the hydrogenation of 1-nitroanthraquinone to 1-aminoanthraquinone catalyzed by copper nanoparticles determined the activation energy to be 51 kJ mol⁻¹. researchgate.net While this value is for a different, albeit related, compound, it provides a general idea of the energy barrier for the reduction of the nitro group in an anthraquinone system.

Table 1: Estimated Influence of Substituents on Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reaction Kinetics |

| Nitro (-NO₂) | 1 | Strong Electron-Withdrawing | Increases rates of nucleophilic attack and reduction |

| Ethyl (-C₂H₅) | 2 | Weak Electron-Donating | May slightly decrease rates of electrophilic attack |

Acid-Base Equilibria and Protonation/Deprotonation Effects on Reactivity

The basicity of the carbonyl groups in anthraquinones is generally low. Studies on substituted 1-aminoanthraquinones have shown that the basicity is strongly influenced by the nature of the substituents. researchgate.net For this compound, the electron-withdrawing nitro group would be expected to decrease the basicity of the carbonyl groups further by reducing the electron density on the anthraquinone ring system.

Protonation of the nitro group is also a possibility in strongly acidic media. The effect of protonation on reactivity can be significant. For instance, in electrophilic substitution reactions, protonation of the nitro group would further deactivate the aromatic ring.

Under strongly basic conditions, deprotonation of the α-carbon of the ethyl group could potentially occur, leading to the formation of a carbanion. This carbanion could then participate in various nucleophilic reactions. The acidity of α-hydrogens in nitroalkanes is a well-established phenomenon. wikipedia.org

A study on the acid-base equilibria of arylaminoanthraquinones in aqueous-organic solvent mixtures determined the pKa values for different ionization steps and discussed them in relation to the molecular structure. researchgate.netniscpr.res.in Spectrophotometric methods have also been used to determine the acidity constants of various substituted anthraquinones in methanol-water mixtures. acs.org These studies highlight the significant impact of substituents and the solvent system on the acid-base properties of anthraquinones.

Table 2: Predicted Acid-Base Properties of this compound

| Functional Group | Predicted Behavior | Influencing Factors |

| Carbonyl Groups | Weakly basic | Electron-withdrawing nitro group reduces basicity |

| Nitro Group | Weakly basic | Can be protonated in strong acids |

| Ethyl Group (α-protons) | Weakly acidic | Potential for deprotonation under strong basic conditions |

Radical Chemistry and Spin Dynamics

The radical chemistry of this compound is expected to be dominated by the reduction of the nitro group, which can proceed through radical anion intermediates. The formation of such radicals is a key step in many of the biological and chemical transformations of nitroaromatic compounds. mdpi.com

Studies on the photoreduction of the closely related compound, 2-methyl-1-nitro-9,10-anthraquinone, in the presence of a hydrogen donor, have provided direct evidence for the formation of radical intermediates. rsc.org In these reactions, the photoexcited nitroanthraquinone abstracts a hydrogen atom from the donor, leading to the formation of a nitroaromatic radical. This radical can then undergo further reactions, ultimately leading to the corresponding aminoanthraquinone. The photoreduction of nitroaromatic compounds can be enhanced by the presence of species that can generate hydrated electrons upon irradiation. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. bruker.com EPR studies on other nitroaromatic compounds have provided detailed information about the structure and electronic distribution of the radical anions formed upon reduction. nih.govrsc.org Similar studies on this compound would be invaluable for understanding its radical chemistry.

The spin dynamics of the radical pairs formed during these reactions are crucial in determining the final product distribution. The intersystem crossing between singlet and triplet states of the radical pair can be influenced by magnetic fields, a phenomenon known as the radical pair mechanism. researchgate.net The study of spin dynamics in radical pairs is a complex field, often requiring sophisticated computational methods to model the behavior of these systems. polyu.edu.hk

The reduction of nitroaromatic compounds can proceed through a series of single-electron transfer steps, forming a nitro anion-radical, a nitroso derivative, and a hydroxylamine (B1172632) intermediate before yielding the final amine product. mdpi.com The stability and reactivity of these radical and intermediate species are highly dependent on the molecular structure and the reaction conditions.

Table 3: Potential Radical Intermediates in the Reduction of this compound

| Intermediate | Formation Pathway | Significance |

| Nitro Anion-Radical | Single-electron reduction of the nitro group | Key intermediate in many reduction reactions |

| Nitroso Derivative | Formed from the nitro anion-radical | Intermediate in the reduction to the amine |

| Hydroxylamine Derivative | Formed from the nitroso derivative | Precursor to the final amino product |

Thermal Stability and Decomposition Mechanistics

The thermal stability of this compound is a critical consideration, particularly for its storage and handling. Nitroaromatic compounds are known for their potential to undergo exothermic decomposition, which can be explosive under certain conditions. wikipedia.org The thermal decomposition of these compounds is a complex process that can proceed through various pathways.

For many nitroaromatic compounds, the initial and rate-determining step in their thermal decomposition is the homolytic cleavage of the C-NO₂ bond. dtic.milresearchgate.net This reaction produces an aryl radical and nitrogen dioxide (NO₂). The energy required for this bond cleavage is a key factor in determining the thermal stability of the compound.

Alternatively, decomposition can be initiated by intramolecular reactions, especially when there are other functional groups in close proximity to the nitro group. In the case of this compound, the presence of the ethyl group ortho to the nitro group could potentially lead to specific intramolecular decomposition pathways. For instance, an intramolecular hydrogen abstraction from the ethyl group by the nitro group could be an initial step. Studies on o-nitrotoluene have shown that the presence of a methyl group ortho to the nitro group introduces a new, lower-energy decomposition pathway involving an intermolecular rearrangement. dtic.mil

Theoretical studies using methods like density functional theory (DFT) have been employed to investigate the decomposition mechanisms of nitroaromatic compounds. polyu.edu.hkresearchgate.net These computational approaches can provide valuable insights into the potential energy surfaces of different decomposition pathways and help to identify the most likely mechanisms.

The thermal decomposition of other nitroanthraquinones has been studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net These studies have revealed that the decomposition of nitroanthraquinones can be autocatalytic, meaning that the decomposition products can accelerate the reaction. The thermal decomposition of energetic materials is a key area of research to ensure their safe handling and application. researchgate.net

Table 4: Potential Initial Steps in the Thermal Decomposition of this compound

| Decomposition Pathway | Description | Expected Products |

| C-NO₂ Bond Homolysis | Cleavage of the carbon-nitrogen bond | 2-Ethylanthraquinonyl radical and NO₂ |

| Intramolecular H-abstraction | Hydrogen abstraction from the ethyl group by the nitro group | Biradical intermediate |

| Nitro-Nitrite Rearrangement | Isomerization of the nitro group to a nitrite (B80452) group, followed by O-NO bond cleavage | 2-Ethylanthraquinonyloxy radical and NO |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electron distribution and orbital interactions within the 2-Ethyl-1-nitroanthraquinone molecule, which are fundamental to understanding its chemical character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. Studies on related 2-alkyl-anthraquinones demonstrate the power of DFT in analyzing molecular geometries, adsorption energies, and electronic transfers during chemical reactions. nih.govresearchgate.net For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher to obtain accurate predictions of its properties. smolecule.com

DFT analysis of the hydrogenation of 2-ethyl-9,10-anthraquinone over a palladium cluster, a process relevant to the anthraquinone (B42736) core, reveals that the hydrogenation is favored due to a combination of factors including the reactant's adsorption energy and the activation energy barriers of the reaction steps. nih.govresearchgate.net Such calculations also highlight the importance of electron transfer from the catalyst to the anthraquinone molecule, facilitated by the electron-withdrawing nature of the carbonyl groups. nih.govresearchgate.net Theoretical studies on other anthraquinone derivatives have been used to design materials for applications like rechargeable lithium-ion batteries by predicting their thermodynamic and dynamic properties. rsc.org

Table 1: Representative Data from DFT Analysis of 2-Ethyl-Anthraquinone (eAQ) Hydrogenation (Based on data for the closely related compound 2-ethyl-9,10-anthraquinone)

| Parameter | Description | Value (kcal/mol) |

| Adsorption Energy | Energy released upon adsorption of the reactant onto the catalyst surface. | Higher for related compounds, suggesting favorable interaction. |

| Activation Barrier (Step 1) | Energy required for the first hydrogenation of a carbonyl group. | Lower barrier for the initial step. |

| Activation Barrier (Step 2) | Energy required for the second hydrogenation step. | ~8 kcal/mol higher than the first step. nih.gov |

This interactive table is based on findings from DFT studies on similar anthraquinone compounds to illustrate the type of data generated.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings and the ethyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient parts of the molecule, specifically the carbonyl carbons and the nitro group. rsc.orgresearchgate.net The strong electron-withdrawing nature of both the anthraquinone core and the nitro substituent would significantly lower the energy of the LUMO, making the molecule a good electron acceptor. ontosight.ai The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. researchgate.net FMO analysis is crucial for predicting the outcomes of various reactions, including cycloadditions and substitution reactions. wikipedia.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Location | Implied Reactivity |

| HOMO | Aromatic Rings, Ethyl Group | Site for electrophilic attack |

| LUMO | Carbonyl Carbons, Nitro Group | Site for nucleophilic attack; electron acceptance |

This table outlines the expected characteristics based on the principles of FMO theory and studies of related molecules.

Analysis of the charge distribution and molecular electrostatic potential (MEP) surface provides a visual representation of the electron density around the molecule. The MEP map is particularly useful for identifying regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. rsc.org

In this compound, the MEP would show strong negative potential (typically colored red) around the highly electronegative oxygen atoms of the two carbonyl groups and the nitro group. These regions represent the most likely sites for interaction with electrophiles or positive centers. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the ethyl group and the aromatic rings, indicating sites susceptible to nucleophilic interaction. rsc.org DFT studies on related anthraquinones confirm that the electron-withdrawing effect of the carbonyl groups plays a significant role in the molecule's electronic properties and reactivity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scielo.br By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvents or biological macromolecules. herts.ac.ukmdpi.com

For this compound, MD simulations could be employed to analyze the conformational flexibility of the ethyl group, including its rotational freedom and preferred orientations relative to the planar anthraquinone ring system. Such simulations would also be invaluable for studying how the molecule interacts with solvent molecules or how it might bind within the active site of an enzyme. mdpi.com The simulations track the trajectory of each atom, allowing for the calculation of thermodynamic properties and the visualization of dynamic processes that are not accessible through static computational models. scielo.br

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed reaction energy profile.

The energy profile of a reaction plots the potential energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or activation barrier. This barrier determines the rate of the reaction.

Computational studies, particularly using DFT, have been successfully applied to determine the activation barriers for reactions involving the anthraquinone skeleton. For instance, the hydrogenation of 2-ethyl-anthraquinone was shown to proceed in steps, with the activation energy for the second hydrogenation being significantly higher than for the first. nih.govresearchgate.net For a reaction involving this compound, such as its reduction, computational analysis would identify the transition state structures and calculate the associated activation energies, thereby providing mechanistic insight and predicting the reaction's feasibility and kinetics. researchgate.net

Solvent Effects and Implicit/Explicit Solvent Models

The surrounding solvent environment can significantly influence the electronic structure, reactivity, and spectroscopic properties of a solute molecule. Computational models account for these interactions through two primary approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Models (PCM), including the Conductor-like Polarisable Continuum Model (CPCM) and the Integral Equation Formalism PCM (IEFPCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govrsc.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. For anthraquinone derivatives, these models are crucial for accurately predicting spectroscopic properties like UV-Vis spectra, as the solvent polarity can alter the energy levels of the molecular orbitals involved in electronic transitions. nih.gov

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This method is computationally intensive but essential for studying specific solute-solvent interactions, such as hydrogen bonding or the formation of solvation shells. For this compound, explicit models could be used to study its solubility in specific media, like supercritical carbon dioxide, by modeling the precise interactions between the solute and individual CO2 molecules. mdpi.comscielo.br The choice between implicit and explicit models depends on the property being investigated; implicit models are often sufficient for general spectral predictions, while explicit models are necessary for understanding phenomena dominated by specific short-range interactions. rsc.org

Advanced Spectroscopic Prediction (Theoretical Models)

Theoretical models are indispensable for interpreting experimental spectra and predicting the spectroscopic characteristics of novel compounds. Density Functional Theory (DFT) and other quantum chemical methods are widely used to simulate vibrational, electronic, and nuclear magnetic resonance spectra.

The prediction of infrared (IR) and Raman spectra using computational methods, particularly DFT with functionals like B3LYP, is a standard approach for assigning vibrational modes. uh.edunih.gov Theoretical calculations provide harmonic frequencies, which are typically scaled by empirical factors to improve agreement with experimental anharmonic frequencies. uh.edu For this compound, the vibrational spectrum would be characterized by distinct peaks corresponding to its functional groups.

Key predicted vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching of the carbonyl (C=O) groups on the anthraquinone core, various stretching and bending modes of the aromatic rings, and the vibrational modes of the ethyl group. uh.edunih.gov The analysis of these predicted spectra aids in the structural elucidation and identification of the compound.

Table 1: Predicted Key Vibrational Frequencies for this compound This table is a theoretical representation based on typical frequency ranges for the specified functional groups as described in computational studies of similar organic molecules. uh.edunih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch (Ethyl) | 2980-2850 | Medium-Strong | Medium |

| Carbonyl (C=O) Stretch | 1680-1650 | Strong | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Asymmetric NO₂ Stretch | 1560-1520 | Strong | Medium |

| Symmetric NO₂ Stretch | 1360-1330 | Strong | Strong |

| C-N Stretch | 870-840 | Medium | Weak |

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.gov For the anthraquinone family, functionals such as PBE0, B3LYP, and B3P86 have been shown to reproduce experimental maximum absorption wavelengths (λmax) with good accuracy. nih.gov The UV-Vis spectrum of an anthraquinone derivative typically displays multiple π → π* absorption bands and a lower-energy n → π* band. nih.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.govscience.gov

The ethyl group at position 2 and the nitro group at position 1 on the anthraquinone core will modulate the electronic transitions. The strong electron-withdrawing nature of the nitro group is expected to cause a significant red-shift (shift to a longer wavelength) of the absorption bands compared to unsubstituted anthraquinone.

Studies on the closely related 2-methyl-1-nitroanthraquinone (B94343) show that upon photoexcitation, a short-lived triplet state is formed. researchgate.net This excited state can participate in electron or hydrogen atom transfer reactions, leading to the formation of radical species and subsequent chemical transformation. researchgate.net It is highly probable that this compound exhibits similar excited-state reactivity, acting as a photosensitizer or participating in photoreduction pathways.

Table 2: Predicted Electronic Transitions for this compound This table is a theoretical representation based on computational studies of substituted anthraquinones. nih.govscience.gov

| Transition Type | Orbitals Involved | Expected Wavelength Region |

| n → π | Non-bonding (C=O) → Anti-bonding (π) | Long wavelength, Visible (~400-450 nm) |

| π → π | Bonding (π) → Anti-bonding (π) | Shorter wavelength, UV (~220-350 nm) |

Theoretical calculations are a powerful tool for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. d-nb.info Methods based on DFT or Hartree-Fock theory, such as the GIAO (Gauge-Independent Atomic Orbital) approach, can provide chemical shifts with high accuracy when appropriate levels of theory and basis sets are used. rsc.orgd-nb.info The accuracy of predictions is significantly improved when conformational analysis is performed to account for the different potential geometries of the molecule. d-nb.info

For this compound, the chemical shifts of the aromatic protons are influenced by their proximity to the electron-withdrawing carbonyl and nitro groups. Protons closer to these groups are expected to be deshielded and resonate at a lower field (higher ppm). Similarly, the chemical shifts of the ethyl group protons and the various carbon atoms in the molecule can be precisely predicted.

Table 3: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These values are predictive and based on established principles of NMR spectroscopy and computational methods. Actual experimental values may vary. d-nb.infolibretexts.org

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-NO₂ | - | ~148 |

| C2-CH₂CH₃ | - | ~145 |

| C3 | ~7.8 | ~128 |

| C4 | ~8.2 | ~134 |

| C4a | - | ~132 |

| C5 | ~8.3 | ~127 |

| C6 | ~7.9 | ~135 |

| C7 | ~7.9 | ~135 |

| C8 | ~8.3 | ~127 |

| C8a | - | ~133 |

| C9 (C=O) | - | ~182 |

| C9a | - | ~134 |

| C10 (C=O) | - | ~181 |

| C10a | - | ~133 |

| -CH₂CH₃ | ~3.1 | ~28 |

| -CH₂CH₃ | ~1.4 | ~15 |

Quantum Electrochemical Kinetics and Electron Transfer Theory

The anthraquinone core is a well-known redox-active moiety, and the presence of a strong electron-withdrawing nitro group enhances its electron-accepting capabilities. ontosight.ai The study of electron transfer (ET) reactions involving this compound can be effectively described using theoretical frameworks like Marcus theory. researchgate.netacmm.nl This theory provides a quantitative relationship between the rate of an electron transfer reaction and two key parameters: the thermodynamic driving force (ΔG⁰) and the reorganization energy (λ). psu.eduacmm.nl

The reorganization energy (λ) is the energy required to distort the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to the configuration of the transition state. acmm.nl It has two components: an inner-sphere contribution from changes in bond lengths and angles within the molecule, and an outer-sphere contribution from the reorientation of solvent molecules. acmm.nlacmm.nl

Experimental and theoretical studies on nitroanthraquinones have shown that their electron transfer reactions follow the predictions of Marcus theory. researchgate.net For this compound, computational models can be employed to calculate both the reorganization energy and the redox potential, allowing for the prediction of its electron transfer kinetics with various donor or acceptor molecules. This makes it a valuable model system for studying fundamental aspects of quantum electrochemical kinetics.

Advanced Applications in Chemical Systems

Role in Redox Flow Batteries and Energy Storage Systems

Anthraquinone-based molecules are promising candidates for active materials in redox flow batteries (RFBs) due to their ability to undergo rapid and reversible two-electron redox reactions. rsc.org The pursuit of high-performance, cost-effective, and sustainable energy storage has spurred research into organic redox-active materials, with anthraquinones being a focal point.

The design of redox-active materials based on the anthraquinone (B42736) (AQ) scaffold is guided by several key principles aimed at optimizing battery performance. The primary goals are to enhance solubility, tune redox potential, and ensure long-term chemical stability.

Solubility Enhancement: The practical application of many AQ derivatives in non-aqueous redox flow batteries (NARFBs) has been hindered by their low solubility and the instability of the charged species in aprotic solvents. rsc.org To overcome this, various functional groups are strategically attached to the anthraquinone core. For instance, incorporating acetamide and tetraalkylammonium ionic groups can significantly improve solubility. rsc.org Another effective strategy for aqueous systems is sulfonation, as seen in 9,10-anthraquinone-2,7-disulphonic acid (AQDS), which exhibits high water solubility. harvard.edu Attaching carboxymethyl (–CH₂CO₂⁻) groups is another scalable approach to synthesize highly water-soluble anthraquinones. rsc.org

Improving Stability: The long-term durability of the redox-active material is critical for the economic viability of flow batteries. Molecular decomposition is a major barrier to the commercialization of aqueous organic redox flow batteries (AORFBs). researchgate.net Design strategies focus on modifying the AQ structure to prevent degradation pathways. For example, introducing specific solubilizing groups can suppress the disproportionation reactions of the reduced anthraquinone species, leading to significantly improved cycling stability. rsc.org

The table below summarizes how different functional groups modify the properties of the anthraquinone core for RFB applications.

| Functional Group | Effect on Property | Example Compound | Reference |

| Sulfonic Acid (–SO₃H) | Increases aqueous solubility | 9,10-anthraquinone-2,7-disulphonic acid (AQDS) | harvard.edu |

| Hydroxyl (–OH) | Lowers reduction potential, increasing cell voltage | 2,6-Dihydroxyanthraquinone (2,6-DHAQ) | harvard.edu |

| Carboxymethyl (–CH₂CO₂⁻) | Increases aqueous solubility, suppresses degradation | 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | rsc.org |

| Phosphonate | High stability at near-neutral pH | 2,6-DPPEAQ | harvard.edu |

| Acetamide & Tetraalkylammonium | Improves solubility in non-aqueous solvents | N/A | rsc.org |

In electrochemical systems, charge transport occurs through the movement of electrons and ions. Anthraquinones like 2-Ethyl-1-nitroanthraquinone function as electrochemical mediators, facilitating electron transfer reactions. The fundamental mechanism for anthraquinones involves a reversible two-electron, two-proton reduction process in aqueous solutions. harvard.edu

The process can be generalized as: AQ + 2e⁻ + 2H⁺ ↔ AQH₂

In these systems, organo-mediators can facilitate reactions through outer-sphere electron transfer between the active mediator and the substrate. rsc.org This indirect electrolysis approach offers several advantages over direct electrolysis at the electrode surface, including:

Preventing Overoxidation/Reduction: The mediator's fixed redox potential acts as a buffer, preventing the substrate from undergoing unwanted secondary reactions. rsc.org

Enhancing Selectivity: Reactions can be targeted more precisely, leading to higher yields of the desired product. rsc.org

Mitigating Electrode Passivation: By keeping the substrate away from the electrode surface, mediators can prevent the formation of insulating layers that would otherwise "foul" the electrode and halt the reaction. rsc.org

The charge transport within the battery is completed by the movement of ions through an ion-selective membrane, which separates the positive and negative half-cells while allowing for charge balance. google.com The efficiency of this process is influenced by the properties of the electrolyte and the membrane.

The stability of anthraquinone derivatives during repeated charge-discharge cycles is a critical factor for the lifetime of a redox flow battery. While specific long-term cycling data for this compound is not extensively detailed in the available literature, the stability of related anthraquinone compounds provides significant insights into potential degradation pathways.

A common degradation mechanism for certain anthraquinones, such as 2,6-dihydroxy-anthraquinone (DHAQ), involves an irreversible disproportionation reaction of the doubly reduced state, [DHAQ]²⁻, which leads to the formation of 2,6-dihydroxyanthrone. researchgate.net This decomposition product can undergo further irreversible dimerization, resulting in a loss of active material and a fade in the battery's storage capacity. researchgate.net

However, studies on other derivatives show that high stability can be achieved. For example, a flow battery using 9,10-anthraquinone-2,7-disulphonic acid (AQDS) demonstrated over 99% storage capacity retention per cycle. harvard.edu Similarly, a phosphonate-functionalized anthraquinone (2,6-DPPEAQ) paired with a ferrocyanide posolyte exhibited an exceptionally low capacity fade rate of 0.014% per day. harvard.edu

The stability of this compound would be influenced by its specific substituents. The electron-withdrawing nature of the nitro group could impact the stability of the reduced forms. Electrochemical regeneration strategies, which can convert decomposition products back into the active anthraquinone molecule, have been shown to be a viable route to extend the useful lifetime of these organic electrolytes. researchgate.net

Catalytic Applications in Organic Transformations

The anthraquinone scaffold is not only redox-active but can also participate in and facilitate various organic reactions, acting as a catalyst or a catalytic mediator. These applications leverage the molecule's ability to absorb light (photocatalysis) or to mediate electron transfer (electrocatalysis and organocatalysis).

Photocatalysis: Anthraquinones are effective photocatalysts due to their photochemical properties. Upon absorption of light, they can be excited from their ground state to an excited state. These excited molecules can then generate various reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂). nih.gov These ROS are powerful oxidizing agents capable of degrading a wide range of organic pollutants. nih.gov

The general mechanism involves:

Light Excitation: AQ + hν → AQ* (excited state)

ROS Generation: The excited AQ* interacts with oxygen or water to produce ROS. For example, it can react with O₂ to yield superoxide radicals. nih.gov

Substrate Oxidation: The generated ROS attack and oxidize organic substrate molecules.

The electron-deficient character of the anthraquinone core facilitates intramolecular charge transfer, which promotes the separation and migration of charge carriers, enhancing photocatalytic activity. nih.gov The specific type and yield of ROS can be influenced by the substituents on the anthraquinone ring. nih.gov

Electrocatalysis: In electrocatalysis, anthraquinone derivatives can act as organo-mediators to facilitate redox transformations. This process, known as electrochemical organo-mediated oxidation (EOMO) or reduction (EOMR), uses the anthraquinone to shuttle electrons between the electrode and the substrate. rsc.org This approach avoids the need for direct interaction of the substrate with the electrode, offering greater control and selectivity in synthetic chemistry. rsc.org

The most prominent metal-catalyzed process involving an anthraquinone derivative is the Riedl-Pfleiderer process for the industrial production of hydrogen peroxide (H₂O₂). wikipedia.org In this process, 2-ethylanthraquinone (B47962) is used as a catalyst carrier.

The two main steps are:

Hydrogenation: 2-ethylanthraquinone is catalytically hydrogenated in the presence of a palladium catalyst to produce 2-ethylanthrahydroquinone. wikipedia.org

Oxidation: The resulting 2-ethylanthrahydroquinone is then oxidized with air to regenerate the parent 2-ethylanthraquinone and produce hydrogen peroxide. aozunchem.com

During this process, side reactions can occur, such as the hydrogenation of the aromatic rings, which can lead to the formation of degradation products. researchgate.netresearchgate.net The rational design of the palladium-based catalysts is crucial for maximizing the selectivity towards the desired C=O hydrogenation and minimizing these side reactions. researchgate.net

Furthermore, the anthraquinone core itself can be synthesized and modified through various metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura reaction are used to form new carbon-carbon bonds, allowing for the introduction of various functional groups onto the anthraquinone skeleton. colab.ws

The table below highlights catalytic processes involving anthraquinone derivatives.

| Catalytic Process | Role of Anthraquinone Derivative | Key Reaction | Metal Catalyst (if any) | Reference |

| Hydrogen Peroxide Production | Catalyst Carrier | Hydrogenation of 2-ethylanthraquinone | Palladium (Pd) | wikipedia.org |

| Photocatalysis | Photocatalyst | Generation of Reactive Oxygen Species (ROS) | None | nih.gov |

| Electrocatalysis | Redox Mediator | Electron transfer between electrode and substrate | None | rsc.org |

| C-C Bond Formation (Synthesis) | Substrate | Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | colab.ws |

Catalyst Design and Structure-Activity Relationships

While direct catalytic applications of this compound are not extensively documented, its structural framework offers potential for the design of novel catalysts. The anthraquinone moiety can be chemically modified to create ligands for metal complexes, which can then be utilized in various catalytic transformations. The design of such catalysts would hinge on the relationship between the structure of the this compound-derived ligand and the resulting catalytic activity and selectivity.

The introduction of coordinating groups onto the anthraquinone skeleton would allow for the chelation of metal ions. nih.gov The electronic properties of the anthraquinone system, influenced by the ethyl and nitro substituents, would play a crucial role in modulating the electron density at the metal center, thereby affecting the catalyst's performance. For instance, the electron-withdrawing nature of the nitro group could enhance the Lewis acidity of a coordinated metal center, potentially increasing its activity in certain reactions.

Structure-activity relationship studies would be essential to optimize the performance of such catalysts. This would involve synthesizing a library of derivatives with systematic variations in the substitution pattern and evaluating their efficacy in target reactions. For example, altering the position or nature of the substituents on the anthraquinone core could fine-tune the steric and electronic environment around the active metal site, leading to improved enantioselectivity in asymmetric catalysis. rsc.org The development of chiral-at-metal complexes, where the stereochemistry is defined by the coordination of ligands around the metal, is a pertinent area where modified this compound derivatives could find application. rsc.org

Intermediate in Multi-Component and Complex Organic Synthesis

The reactivity of this compound positions it as a valuable intermediate in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles and polyaromatic systems.

Precursor for Nitrogen-Containing Heterocycles

The nitro group in this compound is a key functional group that can be chemically transformed to construct nitrogen-containing heterocyclic rings. A primary method for this is reductive cyclization. unimi.itresearchgate.net In this approach, the nitro group is reduced in the presence of a suitable palladium or ruthenium catalyst, often with a carbon monoxide surrogate like formate esters, to form a reactive intermediate that can undergo intramolecular cyclization with another functional group on the anthraquinone core. unimi.it This strategy is a powerful tool for the synthesis of indoles and other related heterocycles from ortho-substituted nitroarenes. unimi.itunimi.it

The specific heterocycle formed would depend on the nature and position of other substituents on the this compound molecule. By introducing appropriate functional groups through precursor modification, a variety of fused heterocyclic systems can be accessed.

| Reaction Type | Description | Potential Product from this compound Derivative |

| Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization. | Fused indole or quinoline derivatives |

| Nucleophilic Aromatic Substitution | Displacement of the nitro group by a nucleophile. | Substituted aminoanthraquinones |

| Cycloaddition Reactions | Participation of the anthraquinone core in cycloaddition reactions. | Complex heterocyclic systems |

Building Block for Polyaromatic Systems

The rigid, planar structure of the anthraquinone core makes this compound an attractive building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). One of the most powerful methods for constructing such systems is the Diels-Alder reaction. nih.govmdpi.comnih.gov While the aromatic rings of anthraquinone are generally unreactive as dienes, derivatization can introduce diene or dienophile character, enabling participation in [4+2] cycloadditions.

For instance, functionalization of the anthraquinone core could allow it to react with various dienophiles, leading to the extension of the π-system. nih.gov This annulative π-extension (APEX) strategy is an efficient method for creating complex, core-extended PAHs. nih.gov The substituents on the this compound starting material would influence the regioselectivity and stereoselectivity of the Diels-Alder reaction, providing control over the final architecture of the polyaromatic system. nih.gov

Chemical Sensing and Detection Mechanisms

The photophysical and electrochemical properties of the anthraquinone scaffold make it a promising platform for the development of chemical sensors. researchgate.netmdpi.com Modifications to the this compound structure can lead to receptors capable of selective molecular recognition and signal transduction.

Receptor Design and Molecular Recognition Principles

The design of a chemical sensor based on this compound would involve the incorporation of a specific binding site, or receptor, for the target analyte. This can be achieved by introducing functional groups capable of engaging in non-covalent interactions such as hydrogen bonding, electrostatic interactions, or π-π stacking with the analyte.

The anthraquinone moiety can serve as a signaling unit, where its fluorescence or redox properties are modulated upon analyte binding. For example, photoinduced electron transfer (PET) is a common mechanism in fluorescent sensors, where the binding of an analyte to the receptor alters the electron transfer process between the receptor and the fluorophore (the anthraquinone core), leading to a change in fluorescence intensity. wku.edu The design of the receptor is crucial for achieving high selectivity, ensuring that the sensor responds preferentially to the target analyte over other species.

Signal Transduction Pathways for Analyte Detection

The interaction between the analyte and the receptor of a this compound-based sensor must be converted into a measurable signal. This process, known as signal transduction, can occur through various pathways.

In the case of fluorescent sensors, the binding event can lead to a "turn-on" or "turn-off" fluorescence response. researchgate.net For instance, an anthraquinone-based imine probe has been shown to exhibit a colorimetric change and a fluorescent turn-on response in the presence of cyanide ions. researchgate.net This is attributed to the interaction of the analyte with the receptor, which alters the electronic structure of the molecule and enhances its fluorescence quantum yield.

Electrochemical sensing is another viable signal transduction mechanism. mdpi.comnih.gov A sensor could be designed where the redox potential of the anthraquinone core is sensitive to the binding of an analyte. The presence of the analyte would cause a shift in the reduction or oxidation potential of the anthraquinone, which can be detected using techniques like cyclic voltammetry or square wave voltammetry. mdpi.com For example, electrochemical sensors based on anthraquinone-modified electrodes have been developed for the detection of various environmental pollutants. mdpi.comnih.govrsc.org

| Sensing Mechanism | Signal Transduction Pathway | Example Application |

| Fluorescence Spectroscopy | Change in fluorescence intensity (turn-on/turn-off) upon analyte binding. | Detection of specific ions or small molecules. researchgate.net |

| UV-Visible Spectroscopy | Shift in the absorption spectrum (colorimetric change) upon analyte binding. | Naked-eye detection of analytes. researchgate.net |

| Electrochemistry | Shift in the redox potential of the anthraquinone core upon analyte binding. | Detection of electroactive or redox-inactive species. mdpi.com |

Analytical Methodologies for Research and Elucidation

Chromatographic Techniques for Separation and Purity in Research

Chromatography is an indispensable tool in the study of 2-Ethyl-1-nitroanthraquinone, enabling its separation from starting materials, byproducts, and isomers, and allowing for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthraquinone (B42736) derivatives due to its high resolution and sensitivity. scispace.comchemrevlett.com In research contexts, reversed-phase HPLC is commonly employed for the separation and quantification of compounds like this compound. scispace.comchemrevlett.com Methodologies are developed to ensure baseline separation from related substances, such as the parent compound 2-ethylanthraquinone (B47962) or other positional isomers.

A typical HPLC method involves a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. scispace.com The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, like methanol or acetonitrile, and an aqueous component, which may be acidified (e.g., with acetic or formic acid) to improve peak shape and resolution. scispace.comchemrevlett.com Detection is commonly performed using a UV-Vis or a photodiode-array (PDA) detector set at a wavelength where the anthraquinone nucleus exhibits strong absorbance, often around 254 nm. scispace.com The parameters of linearity, precision, and accuracy are rigorously evaluated to validate the method for quantitative analysis. scispace.com

Table 1: Representative HPLC Parameters for Anthraquinone Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (ODS), 5 µm | Provides hydrophobic interactions for separation of moderately polar analytes. |

| Mobile Phase | Methanol/Acetonitrile and acidified water | Elutes compounds from the column; acid improves peak symmetry. scispace.com |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV-Vis at 254 nm | Quantifies the analyte based on its absorbance of ultraviolet light. scispace.com |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times by maintaining a constant environment. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative analysis of reaction mixtures containing anthraquinone derivatives, particularly for identifying volatile byproducts and degradation products. nih.govresearchgate.net In the synthesis or subsequent reactions of this compound, GC-MS can be used to separate and identify components of the complex product matrix. nih.govresearchgate.net

The sample is vaporized and passed through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 type). Separation is achieved based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the structural elucidation and identification of known and unknown reaction products. researchgate.net This method is crucial for understanding reaction mechanisms and optimizing conditions to minimize the formation of undesirable side products. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both normal- and reversed-phase HPLC for the analysis and purification of complex mixtures. nih.govceon.rs For a compound like this compound, especially when present in intricate matrices with multiple isomers or impurities, SFC offers unique selectivity and high efficiency. nih.gov The technique primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and non-flammable. mt.com

Polar organic solvents, such as methanol, are added as co-solvents or modifiers to increase the mobile phase's solvating power, enabling the elution of more polar analytes. ceon.rs A variety of stationary phases can be used, with 2-ethylpyridine (2-EP) bonded silica columns being particularly effective for providing excellent peak shapes for compounds containing basic or polar functional groups without the need for mobile phase additives. nih.govceon.rschemrxiv.org SFC is advantageous for its fast separation times and reduced consumption of organic solvents, making it suitable for high-throughput screening and preparative-scale purification in research settings. ceon.rsmt.com

Table 2: Comparison of Chromatographic Techniques

| Technique | Primary Mobile Phase | Key Advantage for this compound | Common Application |

|---|---|---|---|

| HPLC | Liquid (e.g., Acetonitrile/Water) | High-resolution quantitative analysis and purity assessment. scispace.com | Routine purity checks and content uniformity. |

| GC-MS | Inert Gas (e.g., Helium) | Identification of volatile reaction byproducts and impurities. nih.govresearchgate.net | Reaction product profiling and mechanistic studies. |

| SFC | Supercritical CO2 with modifier | Fast, efficient separation of complex mixtures and isomers with reduced solvent use. nih.gov | Chiral separations, high-throughput screening, preparative purification. |

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are vital for confirming the molecular structure of this compound and for studying its behavior during chemical reactions in real-time.

In-situ NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, and its application in an in-situ or "on-line" format provides powerful insights into reaction kinetics and mechanisms. nih.govresearchgate.netbeilstein-journals.orgbath.ac.uk For monitoring the synthesis or transformation of this compound, a reaction can be carried out directly within an NMR tube inside the spectrometer. bath.ac.uk A series of spectra, typically ¹H NMR, are acquired at regular time intervals. nih.gov